2-Pentyl-1H-benzimidazole
Overview
Description
2-Pentyl-1H-benzimidazole is an organic compound with the chemical formula C12H16N2. It is a white to light yellow crystalline solid with certain solubility in common organic solvents . This compound is known for its antibacterial properties and has applications in medicine and antisepsis . Additionally, it can be used as a component of electroluminescent materials for the manufacture of organic televisions and lighting devices .
Mechanism of Action
Target of Action
2-Pentyl-1H-benzimidazole, also known as 2-pentyl-1H-benzo[d]imidazole, is a benzimidazole derivative. Benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications . They have shown significant anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .
Mode of Action
It is known that the presence of certain functional groups on the benzimidazole scaffold can influence its bioactivity . For instance, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit antiproliferative activity, suggesting that they may interfere with cell division and growth
Pharmacokinetics
The bioavailability of benzimidazole derivatives can be influenced by the presence of certain functional groups on the benzimidazole scaffold .
Result of Action
This compound has shown significant anticancer activity against various cancer cell lines . It is suggested that this compound may inhibit cell proliferation, leading to the death of cancer cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain functional groups on the benzimidazole scaffold can affect its bioactivity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of different functional groups on the benzimidazole scaffold .
Cellular Effects
Some benzimidazole derivatives have shown significant anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of benzimidazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzimidazole derivatives can vary with dosage, with potential threshold effects observed in some studies .
Metabolic Pathways
Benzimidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzimidazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The preparation of 2-Pentyl-1H-benzimidazole generally involves the following steps :
Reaction of benzylamine and acetone: In the presence of a base, benzylamine and acetone react to obtain benzylamine acetone acetal.
Reaction with p-nitroaniline: Benzylamine acetone acetal reacts with p-nitroaniline to generate 2-amino-3-benzyl-1-propanone.
Cyclization reaction: Under acidic conditions, 2-amino-3-benzyl-1-propanone is converted to pyridine through a cyclization reaction.
Chemical Reactions Analysis
2-Pentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like sodium borohydride, and various solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pentyl-1H-benzimidazole has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of other organic compounds.
Biology: The compound has shown potential as an antibacterial agent and is being studied for its effects on various microorganisms.
Medicine: It has applications in the development of antibacterial drugs and antiseptics.
Industry: The compound is used in the manufacture of electroluminescent materials for organic televisions and lighting devices.
Comparison with Similar Compounds
2-Pentyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as 2-phenylbenzimidazole and 2-substituted benzimidazoles . These compounds share a similar benzimidazole core structure but differ in their substituent groups, which can significantly affect their biological activities and applications. For example, 2-phenylbenzimidazole has shown potential as an anticancer agent, while 2-substituted benzimidazoles have been studied for their antimicrobial and antiproliferative activities .
Properties
IUPAC Name |
2-pentyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJENONTDCXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207231 | |
Record name | Benzimidazole, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-46-7 | |
Record name | 2-Pentyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5851-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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